molecular formula C11H14ClN3O2 B1423468 3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide CAS No. 1286215-09-5

3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide

Cat. No. B1423468
CAS RN: 1286215-09-5
M. Wt: 255.7 g/mol
InChI Key: BQPUUXXJKSWMNA-UHFFFAOYSA-N
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Description

“3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide” is a chemical compound with the CAS Number: 1286215-09-5 . It has a molecular weight of 255.7 g/mol . The IUPAC name for this compound is N-[(2Z)-2-amino-2-(hydroxyimino)-1,1-dimethylethyl]-3-chlorobenzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClN3O2/c1-11(2,10(13)15-17)14-9(16)7-4-3-5-8(12)6-7/h3-6,10H,13H2,1-2H3,(H,14,16) . This code provides a specific string of characters that represents the molecular structure of the compound.

It’s recommended to store it at room temperature .

Scientific Research Applications

Glycine Transporter 1 Inhibition

This compound has been identified as a potent inhibitor of Glycine Transporter 1 (GlyT1), which is a promising target for the treatment of schizophrenia. GlyT1 inhibitors can enhance NMDA receptor function by increasing glycine levels, a co-agonist of the NMDA receptor, without inducing neurotoxicity . This application is significant in the development of new antipsychotic medications.

Schizophrenia Treatment Models

In rodent models for schizophrenia, derivatives of this compound have shown significant effects without causing undesirable central nervous system side effects . This suggests its potential use in preclinical studies as a therapeutic agent for schizophrenia, focusing on the positive, negative, and cognitive symptoms.

Antioxidant Activity

Benzamide derivatives, including those related to 3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide, have been studied for their antioxidant properties. These compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activities . This application is crucial for research in oxidative stress-related diseases.

Antibacterial Properties

Research has indicated that benzamide compounds exhibit antibacterial activity against various gram-positive and gram-negative bacteria . This property is essential for the development of new antibacterial agents, especially in the face of rising antibiotic resistance.

Drug Design and Discovery

The structure of 3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide allows for ligand-based drug design. Its molecular framework serves as a starting point for the synthesis of novel compounds with potential therapeutic applications .

Neuropharmacology

Given its impact on GlyT1 and the NMDA receptor, this compound is of interest in neuropharmacological research. It could be used to study the mechanisms of neurotransmission and the pathophysiology of neurological disorders .

Synthesis of Heteroaromatic Compounds

The compound’s structure facilitates the introduction of heteroaromatic rings, which can lead to an increase in GlyT1 inhibitory activity. This is valuable for the synthesis of diverse heteroaromatic compounds with enhanced pharmacological properties .

Biological Molecule Studies

As amides are widespread in biological molecules, this compound can be used to study the interactions and functions of natural products, proteins, and synthetic intermediates in biological systems .

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-11(2,10(13)15-17)14-9(16)7-4-3-5-8(12)6-7/h3-6,17H,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPUUXXJKSWMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)N)NC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N/O)/N)NC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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